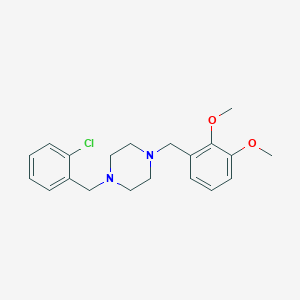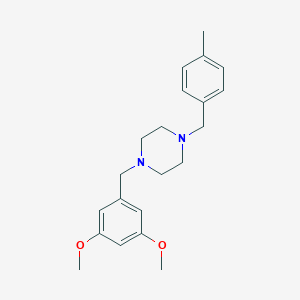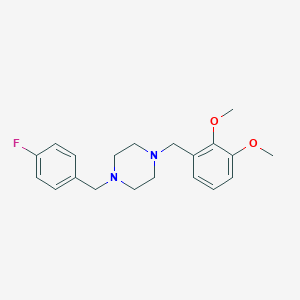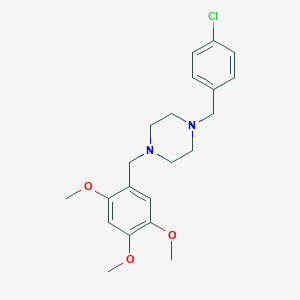![molecular formula C27H30Cl2N2O2 B442362 11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 371929-45-2](/img/structure/B442362.png)
11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzodiazepine core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzophenone, with a suitable reagent like NH₂OH to form an oxime.
Introduction of the hexanoyl group: This step involves the acylation of the benzodiazepine core with hexanoyl chloride under basic conditions.
Final modifications:
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines.
Aplicaciones Científicas De Investigación
11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA_A receptor, a major inhibitory neurotransmitter receptor in the central nervous system . By binding to the benzodiazepine site on the GABA_A receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .
Comparación Con Compuestos Similares
Similar Compounds
- 6’-chlorodiclazepam
- 7-chloro-5-(2,6-dichlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 6-(2,4-Dichlorophenyl)-5-(4-fluorobenzoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Uniqueness
11-(2,6-dichlorophenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. Its hexanoyl group and 2,6-dichlorophenyl substitution contribute to its high potency and selectivity for the GABA_A receptor .
Propiedades
Número CAS |
371929-45-2 |
|---|---|
Fórmula molecular |
C27H30Cl2N2O2 |
Peso molecular |
485.4g/mol |
Nombre IUPAC |
6-(2,6-dichlorophenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H30Cl2N2O2/c1-4-5-6-14-23(33)31-21-13-8-7-12-19(21)30-20-15-27(2,3)16-22(32)25(20)26(31)24-17(28)10-9-11-18(24)29/h7-13,26,30H,4-6,14-16H2,1-3H3 |
Clave InChI |
RDAXZEWKIYFVCK-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC=C4Cl)Cl |
SMILES canónico |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B442284.png)


![1-[(3-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442288.png)





![9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B442299.png)

![1-[4-(Methylsulfanyl)benzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B442302.png)
